4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(aminomethyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h1-5,7H,6,11-12H2 |
InChI Key |
HONUZXBTNJBRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)CN)N |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Effects
Cyclization reactions are highly sensitive to temperature. The patent WO2015063709A1 emphasizes maintaining 70–75°C during hydrobromic acid-mediated deprotection to prevent decomposition. Similarly, toluene and isopropyl alcohol are preferred for their ability to solubilize intermediates while facilitating crystallization.
Catalytic Enhancements
Lawesson’s reagent, employed in thioamide cyclization, has been shown to accelerate ring closure in piperazine-pyrazole hybrids. Substituting thioureas for ureas in analogous reactions could streamline the synthesis of 4-(aminomethyl) derivatives.
Analytical and Characterization Data
Critical to method validation, analytical protocols include:
Table 1. Comparative TLC and Melting Point Data for Pyrazole Intermediates
| Compound | Rf (5% MeOH/DCM) | Melting Point (°C) |
|---|---|---|
| 4-Aminomethyl Intermediate | 0.55 | 126–127 |
| O-Acylated Byproduct | 0.67 | 94.5–95 |
Data adapted from RSC protocols, demonstrating the utility of TLC in monitoring acylation vs. alkylation pathways.
¹H NMR Characterization
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of pyrazole derivatives, including 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine. These compounds have been evaluated for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
- Case Study : A series of 4-amino-substituted pyrazoles were synthesized and tested against established antioxidants like Edaravone. The lead compound demonstrated significant antioxidant activity in assays such as ABTS, FRAP, and ORAC, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits antibacterial and antifungal activities.
- Data Table : Summary of antimicrobial activities of selected pyrazole derivatives.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| This compound | E. coli | 15 | C. albicans | 12 |
| Other Pyrazole Derivative | S. aureus | 18 | A. niger | 10 |
This table illustrates the comparative effectiveness of the compound against various microbial strains, showcasing its potential as an antimicrobial agent.
Mechanistic Studies and Molecular Docking
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets.
Interaction with Prostaglandin Reductase
Research has shown that this compound acts as a potent inhibitor of human prostaglandin reductase (PTGR2). The docking studies revealed strong non-covalent interactions, suggesting a high affinity for the enzyme.
- Findings : The compound exhibited a docking score of -7.648 kcal/mol, indicating its potential as a therapeutic agent targeting inflammatory pathways .
Synthesis and Structural Characterization
The synthesis of this compound can be achieved through various methodologies, often involving the reaction of phenylhydrazine with appropriate carbonyl compounds.
Synthetic Pathways
A common synthetic route involves:
- Refluxing phenylhydrazine with aldehydes or ketones.
- Purification through recrystallization or chromatography.
- Characterization using techniques such as NMR and mass spectrometry to confirm structure.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular properties of 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine with analogous compounds from the evidence:
Substituent Effects on Physicochemical Properties
- Aminomethyl (-CH2NH2): Introduces a primary amine, increasing polarity and hydrogen-bonding capacity. This group may enhance aqueous solubility and interaction with biological targets, such as enzymes or receptors .
- Methoxy (-OCH3) : Electron-donating and moderately polar, improving lipophilicity for better membrane penetration (e.g., and ). Methoxy-substituted pyrazoles are common in CNS-targeting drugs .
- Fluorine and Halogens : Electron-withdrawing effects (e.g., ) improve metabolic stability and binding affinity. Fluorinated analogs are prevalent in anticancer and antimicrobial agents .
- Methyl (-CH3) : Simplifies synthesis and reduces steric hindrance, making methylated pyrazoles versatile intermediates (e.g., ) .
Biological Activity
4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine, a member of the pyrazole family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, including enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases.
Structure and Synthesis
The compound can be synthesized through various methods, typically involving the condensation of phenylhydrazine derivatives with suitable aldehydes or ketones. The structural formula is represented as follows:
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. One study reported a mean growth inhibition percentage of 54.25% for HepG2 cells and 38.44% for HeLa cells at specific concentrations .
| Cell Line | Growth Inhibition (%) |
|---|---|
| HepG2 | 54.25 |
| HeLa | 38.44 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It demonstrated promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, showing up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 61–85 |
| IL-6 | 76–93 |
3. Neuroprotective Effects
Research indicates that derivatives of this pyrazole compound exhibit neuroprotective properties by acting as monoamine oxidase B (MAO-B) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Parkinson's disease .
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways. For example, it selectively inhibits p38 MAP kinase, a critical regulator in inflammatory responses and cancer progression . The binding affinity and selectivity were confirmed through molecular docking studies, which highlighted unique interactions within the ATP-binding pocket of the kinase .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- In Vitro Studies : A series of experiments using MTT assays on tumor cell lines indicated that specific derivatives exhibit potent antiproliferative activity while sparing normal fibroblasts from toxicity .
- Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced edema in carrageenan-induced models, confirming its anti-inflammatory potential .
- Clinical Relevance : The promising results from preclinical trials have led to considerations for advancing certain derivatives into clinical trials for further evaluation of their therapeutic efficacy against cancers and inflammatory diseases .
Q & A
Basic: How can synthetic routes for 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine be optimized to improve yield and purity?
Methodological Answer:
Synthesis typically involves multi-step processes, such as cyclocondensation of hydrazines with β-diketones or nucleophilic substitutions on pre-formed pyrazole scaffolds. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in substitution reactions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps and reduce side products .
- Temperature control : Maintaining 60–80°C during aminomethylation minimizes decomposition .
Example : A 25% yield improvement was reported using microwave-assisted synthesis (120°C, 30 min) compared to conventional reflux .
Basic: What analytical techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., phenyl vs. aminomethyl groups). Aromatic protons typically appear at δ 7.2–7.8 ppm, while aminomethyl protons resonate at δ 3.1–3.5 ppm .
- X-ray crystallography : SHELX software resolves bond angles and torsional strain (e.g., N–C–N angles ~108° in pyrazole rings).
- Mass spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ at m/z 229.12) .
Advanced: How can researchers resolve contradictions in biological activity data for pyrazole-5-amine derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response validation : Replicate IC₅₀ measurements across multiple cell lines (e.g., HEK293 vs. HeLa) .
- HPLC purity checks : Ensure >95% purity to exclude confounding effects from byproducts .
- Computational docking : Compare binding modes in target proteins (e.g., kinase ATP pockets) using AutoDock Vina to validate structure-activity relationships (SAR) .
Advanced: What strategies are effective for designing SAR studies on this compound?
Methodological Answer:
- Substituent variation : Replace the phenyl group with fluorophenyl or chlorophenyl to assess electronic effects on receptor binding .
- Aminomethyl modifications : Introduce alkyl chains (e.g., ethyl, propyl) to probe steric hindrance in enzyme active sites .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP calculation : Use MarvinSketch or ChemAxon to estimate lipophilicity (predicted LogP ~2.1) .
- pKa prediction : ADMET Predictor or ACD/Labs for ionization states (e.g., amine group pKa ~8.5) .
- Solubility : COSMO-RS for aqueous solubility modeling, critical for formulation studies .
Advanced: How can crystallographic data inform the design of derivatives with enhanced stability?
Methodological Answer:
- Torsion angle analysis : Adjust substituents to minimize steric clashes (e.g., phenyl ring dihedral angles <10° reduce strain) .
- Hydrogen-bond networks : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen intermolecular interactions in crystal lattices .
- Polymorph screening : Use Mercury CSD to identify stable crystalline forms under varying humidity/temperature .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR, IC₅₀ <10 µM reported in ).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values correlated with aminomethyl chain length ).
- Receptor binding : Radioligand displacement assays (e.g., ⁵-HT₂A serotonin receptor Kᵢ ~50 nM ).
Advanced: How can researchers address low reproducibility in synthetic yields across labs?
Methodological Answer:
- Standardized protocols : Adopt continuous flow synthesis for precise control of reaction parameters (e.g., residence time ±5 sec) .
- Byproduct profiling : Use LC-MS to identify and quantify impurities (e.g., dimerization products at m/z 457.3 ).
- Inter-lab validation : Collaborative trials with shared reagents and instrumentation (e.g., NMR spectrometers calibrated to δ 0.03 ppm ).
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity screening : Ames test for mutagenicity (negative results reported in ).
- PPE requirements : Nitrile gloves and fume hoods for handling amine-containing intermediates .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How can machine learning optimize lead compound selection from pyrazole-5-amine libraries?
Methodological Answer:
- Feature engineering : Train models on descriptors like topological polar surface area (TPSA) and rotatable bond count .
- Dataset curation : Include bioactivity data from ChEMBL or PubChem (e.g., 500+ entries for pyrazole amines ).
- Algorithm selection : Random Forest or Gradient Boosting for classification of "active" vs. "inactive" compounds (AUC >0.85 achieved in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
